Product packaging for 3-(Trifluoromethyl)isoquinoline(Cat. No.:)

3-(Trifluoromethyl)isoquinoline

Cat. No.: B14816164
M. Wt: 197.16 g/mol
InChI Key: JKFIDXAJLIAGTN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoquinoline is a versatile chemical scaffold of significant interest in organic and medicinal chemistry research. The core isoquinoline structure is a privileged motif found in numerous biologically active compounds and natural products. The integration of the trifluoromethyl group at the 3-position enhances the molecule's properties, potentially improving its metabolic stability, lipophilicity, and binding affinity in biological systems, making it a valuable building block for drug discovery programs. Isoquinoline derivatives are extensively investigated for their wide-ranging therapeutic potential. Research into novel isoquinoline analogues has identified compounds with promising anticancer activity, for instance against human breast cancer cell lines like MCF-7 . The structural framework is also associated with a broad spectrum of other pharmacological activities, including antimalarial, antimicrobial, anti-hypertensive, and enzyme inhibitory effects . As a research chemical, this compound serves as a critical synthetic intermediate for developing small molecule libraries. It can be utilized in molecular docking studies to investigate interactions with enzymatic targets, such as human dihydrofolate reductase (hDHFR), and its properties can be assessed in silico to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles in the early stages of drug development . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3N B14816164 3-(Trifluoromethyl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

IUPAC Name

3-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-14-9/h1-6H

InChI Key

JKFIDXAJLIAGTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Trifluoromethyl Isoquinoline and Analogues

Direct and Indirect Trifluoromethylation Protocols

The direct installation of a trifluoromethyl group onto a pre-existing isoquinoline (B145761) or its immediate precursor is a primary strategy for synthesizing the target compounds. These methods are broadly categorized based on the nature of the trifluoromethylating agent and the mechanism of activation.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for C-H functionalization and the formation of C-CF3 bonds. These methods often rely on the generation of the trifluoromethyl radical (•CF3) from stable and accessible precursors.

A notable approach involves the radical trifluoromethylation of isonitriles to construct 1-trifluoromethylated isoquinolines. rsc.orgnih.gov In this method, β-aryl-α-isocyano-acrylates react with a CF3 radical precursor, such as Togni's reagent (a hypervalent iodine compound), initiated by a radical initiator like tetrabutylammonium (B224687) iodide (Bu4NI). rsc.org The reaction proceeds via the addition of the •CF3 radical to the isonitrile, followed by a base-promoted homolytic aromatic substitution to form the isoquinoline ring system in moderate to excellent yields without the need for transition metals. rsc.orgresearchgate.net

Visible-light photoredox catalysis offers another mild and efficient pathway for generating •CF3 radicals. nih.gov This strategy can be applied to trigger a radical trifluoromethylation/cyclization cascade. For instance, β-aryl-β,γ-unsaturated hydrazones and oximes can be converted into CF3-containing dihydropyrazoles and isoxazolines, demonstrating a viable strategy that could be adapted for isoquinoline systems. nih.gov Similarly, a visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides using sodium trifluoromethanesulfinate (CF3SO2Na) has been developed to produce CF3-containing isoquinoline-1,3-diones under metal-free conditions. researchgate.net

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" synthon to a nucleophilic substrate. Hypervalent iodine reagents are the most prominent class of electrophilic trifluoromethylating agents. acs.org Reagents such as the Togni and Umemoto reagents are capable of trifluoromethylating a wide range of nucleophiles. While direct electrophilic C-H trifluoromethylation of electron-rich arenes is challenging, this approach is effective for heteroatoms and activated carbon nucleophiles. The reactivity of these hypervalent iodine reagents can be tuned by modifying the electronic properties of the aromatic backbone, with more electron-deficient iodine centers exhibiting enhanced reactivity. acs.org

Another related strategy is the tandem cyclization/trifluoromethylselenolation of alkynes. This method uses an electrophilic trifluoromethylselenolation reagent, such as N-trifluoromethylselenophthalimide (Phth-SeCF3) or trifluoromethyl selenoxides, to induce a sequential reaction. This process allows for the synthesis of various CF3Se-containing heterocycles, including 3-[(trifluoromethyl)seleno]isoquinolines, under mild conditions catalyzed by triflic anhydride (B1165640) (Tf2O). researchgate.net

Electrochemical Trifluoromethylation Techniques

Electroorganic synthesis provides a green and efficient alternative for generating reactive species, avoiding the need for chemical redox reagents. rsc.orgrsc.org This technique has been successfully applied to generate trifluoromethyl radicals for subsequent cyclization reactions. Constant current or potentiostatic electrolysis can effectively produce •CF3 from various precursors. rsc.org

A developed protocol utilizes an inexpensive and readily available reagent, IMDN-SO2CF3, which undergoes single-electron reduction at the cathode to generate a trifluoromethyl radical. rsc.orgcolby.edu This radical is then trapped by an alkene substrate, initiating an intramolecular cyclization. Subsequent anodic oxidation leads to aromatization, affording functionalized isoquinoline-1,3-diones and oxindoles. rsc.orgrsc.org This electrochemical trifluoromethylation/cyclization strategy demonstrates good functional group tolerance and broad substrate scope under mild reaction conditions. rsc.org Another green electrochemical method involves the radical cascade cyclization of N-allylamides with sodium trifluoromethanesulfinate (CF3SO2Na) to yield trifluoromethylated oxazolines, showcasing the versatility of this approach. organic-chemistry.org

Cascade and Tandem Reaction Sequences for Isoquinoline Core Construction

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules like trifluoromethylated isoquinolines from simpler starting materials.

One-Pot Cyclization and Cycloaddition Reactions

One-pot procedures that combine cyclization and trifluoromethylation steps are highly valuable for synthetic efficiency. A cascade approach for the synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines has been developed involving a silver-catalyzed intramolecular aminofluorination of an alkyne. nih.govacs.orgfigshare.comacs.org This process enriches the toolbox for creating fluorinated heterocycles. acs.org

Multicomponent cascade reactions provide concise access to trifluoroethyl isoquinolines using a Rh(III)-Cu(II) bimetallic system with Togni's reagent acting as the CF3 radical source. nih.gov This method tolerates a variety of vinyl azides and internal alkynes. nih.gov Furthermore, [3 + 2] cycloaddition reactions are a powerful strategy. The cycloaddition of a C,N-cyclic azomethine imine with in situ-generated trifluoroacetonitrile (B1584977) (CF3CN) has been used to construct 2-(trifluoromethyl)- rsc.orgrsc.orgacs.orgtriazolo[5,1-a]isoquinoline derivatives. acs.org Another example is the tungsten-photocatalyzed one-pot synthesis of trifluoromethyl-pyrrolo[2,1-a]isoquinolines via a decarboxylative [3 + 2] cycloaddition aromatization process under visible light. rsc.org

A direct synthesis of 3-(trifluoromethyl)isoquinoline has been achieved from benzylphosphonium salts bearing a trifluoroacetamide (B147638) group. clockss.org The reaction proceeds in the presence of an organic base like DBU, where the isoquinoline formation requires masking the amide proton of the trifluoroacetamide in the benzylphosphonium structure. clockss.org

Radical Addition and Cyclization Processes

Radical cascade reactions initiated by the addition of a •CF3 radical to an unsaturated system followed by cyclization are a robust method for building trifluoromethylated heterocyclic cores. The synthesis of trifluoromethyl-containing isoindolinones has been accomplished through a radical trifluoromethylation of tertiary enamides. nih.govrsc.orgnih.gov Using TMSCF3 as the radical source and an oxidant, the enamides are converted to the target isoindolinones via a cascade addition and cyclization process in moderate to good yields under mild conditions. nih.govrsc.org The addition of a radical scavenger like TEMPO significantly inhibits the reaction, supporting a radical pathway mechanism. rsc.org

This strategy has also been extended to the synthesis of trifluoromethyl-substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net These reactions often involve the attack of a CF3 radical on an unsaturated amide, followed by an intramolecular cyclization to form various trifluoromethylated azaheterocycles. nih.gov

Dearomatization-Rearomatization Pathways in Isoquinoline Synthesis

Dearomatization reactions have emerged as a powerful strategy for the three-dimensional functionalization of flat aromatic systems, providing access to complex molecular architectures. researchgate.net In the context of isoquinoline synthesis, dearomatization-rearomatization pathways offer a unique approach to introduce substituents that might be otherwise difficult to install.

Nucleophilic Dearomatization Reactions

The inherent resonance stability of the isoquinoline ring makes direct nucleophilic addition challenging under mild conditions. harvard.eduarkat-usa.org To overcome this, activation of the isoquinoline nucleus is often necessary, typically through N-alkylation or N-acylation, which enhances the electrophilicity of the ring system. The trifluoromethyl group at the 3-position further influences the reactivity by its strong electron-withdrawing nature.

A notable advancement is the development of transition-metal-free methods for the C-4 functionalization of isoquinolines. One such strategy involves a temporary dearomatization sequence where isoquinoline reacts with a nucleophile at the C-1 position, followed by electrophilic trapping at C-4, and subsequent rearomatization. For instance, using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile, C-4 alkylated isoquinolines can be synthesized without the need for an N-activating group. uni.lu The proposed mechanism involves the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile. uni.lu

Another approach involves the multicomponent reaction of isoquinolines with aryne precursors and a nucleophile. For example, the reaction of isoquinolines with an aryne precursor and dialkyl phosphonates leads to the formation of phosphonylated dihydroisoquinolines. harvard.edu This process proceeds through a zwitterionic intermediate which is then protonated and attacked by the phosphonate (B1237965) nucleophile. harvard.edu

Asymmetric Dearomatization Catalysis

The development of catalytic asymmetric dearomatization reactions represents a significant step forward, allowing for the synthesis of enantioenriched, three-dimensional heterocyclic structures from prochiral isoquinolines. researchgate.netalchempharmtech.com Chiral anion-binding catalysis has been successfully employed for the enantioselective dearomatization of isoquinolines. researchgate.netalchempharmtech.com

In a key example, a tert-leucine-derived thiourea (B124793) catalyst facilitates the enantioselective addition of silyl (B83357) phosphites to isoquinolines activated with an acyl chloride. researchgate.netalchempharmtech.com This method provides access to chiral cyclic α-aminophosphonates in high yields and with good to high enantioselectivities. researchgate.netalchempharmtech.com The reaction is believed to proceed through the formation of a chiral ion pair between the catalyst and the acyl-activated isoquinolinium salt, which then directs the nucleophilic attack of the silyl phosphite. alchempharmtech.com

Lewis acids, in conjunction with copper catalysts, have also been shown to enable the nucleophilic dearomatization of quinolines and isoquinolines with high regioselectivity and enantioselectivity. acs.org The Lewis acid activates the heterocyclic substrate towards nucleophilic attack, while the chiral copper complex controls the stereochemical outcome. acs.org

Catalyst/ReagentNucleophileProduct TypeEnantioselectivity (ee)
tert-Leucine-derived thioureaSilyl phosphiteCyclic α-aminophosphonatesUp to 92%
Chiral Copper Hydride ComplexVariousC-C bond formingNot specified
Chiral Spiro-bicyclic BisboraneHBpinReduced isoquinolinesNot specified

Table 1: Examples of Asymmetric Dearomatization Catalysis of Isoquinoline Derivatives

Functionalization-Driven Synthesis of Substituted Isoquinoline Systems

Direct functionalization of the pre-formed isoquinoline core is a highly atom- and step-economical approach to generate a library of substituted analogues. The trifluoromethyl group at the 3-position significantly influences the regioselectivity of these reactions.

Regioselective C-H Functionalization

Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct formation of C-C and C-heteroatom bonds. consensus.appresearchgate.netyoutube.com For isoquinolines, the most reactive sites for C-H functionalization are typically the C-1 and C-8 positions. The presence of a directing group is often crucial for achieving high regioselectivity.

Palladium-catalyzed C-H activation/annulation reactions have been developed for the synthesis of substituted isoquinolinones. consensus.app For instance, N-methoxybenzamides can undergo palladium-catalyzed C-H activation and subsequent annulation with allenoates to afford 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. consensus.app Catalyst control has also been demonstrated to achieve divergent C4/C8 site-selective C-H arylation of isoquinolones using either a palladium or an iridium catalyst.

In the absence of a directing group, the inherent electronic properties of the isoquinoline ring, further modulated by the 3-trifluoromethyl group, dictate the site of functionalization. For instance, copper-catalyzed trifluoromethylation of isoquinoline-N-oxides with the Togni reagent preferentially occurs at the C-1 position. libretexts.org

Halogenation and Subsequent Functional Group Interconversion

Halogenated isoquinolines are versatile intermediates for the synthesis of more complex derivatives through cross-coupling reactions. The regioselectivity of halogenation is influenced by the electronic nature of the trifluoromethyl group. Electrophilic halogenation of isoquinoline itself can be challenging, but methods using N-halosuccinimides (NBS, NCS, NIS) in strong acids like trifluoromethanesulfonic acid have been reported to achieve regioselective halogenation. researchgate.net For example, iodination of isoquinoline with N-iodosuccinimide (NIS) in the presence of a promoter can yield 5-iodoisoquinoline. consensus.app The synthesis of compounds like 3-bromo-7-(trifluoromethyl)isoquinoline (B14853838) and 8-bromo-3-(trifluoromethyl)quinoline (B1373563) has been reported, indicating that direct bromination is a viable strategy. alchempharmtech.com

Once installed, the halogen atom serves as a handle for a variety of functional group interconversions. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for this purpose. arkat-usa.orgresearchgate.netnih.gov

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between the halo-isoquinoline and various organoboron reagents. For example, 3-hydroxy-8-(trifluoromethyl)isoquinoline can undergo Suzuki coupling with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the corresponding 1-aryl derivative. libretexts.org

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to amino-substituted isoquinolines. arkat-usa.orgresearchgate.netnih.gov Isoquinolin-3-amines have been shown to undergo Buchwald-Hartwig coupling with a range of aryl halides to produce N-arylisoquinolin-3-amines. arkat-usa.orgresearchgate.net

Halogenation ReagentPosition of HalogenationSubsequent ReactionProduct Type
N-Bromosuccinimide (NBS)7-3-Bromo-7-(trifluoromethyl)isoquinoline
N-Iodosuccinimide (NIS)5Suzuki Coupling5-Arylisoquinolines
Iodine Monochloride7Diazotization3,7-Dihaloisoquinolines

Table 2: Halogenation and Functional Group Interconversion of Isoquinolines

Transition-Metal Catalyzed Synthetic Routes

Transition-metal catalysis plays a pivotal role in the synthesis of the this compound core itself. These methods often involve the construction of the heterocyclic ring through annulation or cyclization reactions.

Palladium-catalyzed reactions are particularly prevalent. One established method is the iminoannulation of internal alkynes with the tert-butylimines of o-iodobenzaldehydes. This reaction proceeds in the presence of a palladium catalyst and a base, affording a wide variety of substituted isoquinolines. Another palladium-catalyzed approach involves the coupling of ethyl N-(2-ethynyl)malonanilide with aryl or vinyl halides, followed by an intramolecular cyclization to yield 3,4-disubstituted quinolin-2(1H)-ones, which can be precursors to isoquinolines.

Copper-catalyzed reactions also provide efficient routes to trifluoromethylated isoquinolines. A notable example is the reaction of isoquinoline-N-oxides with the Togni reagent, catalyzed by copper(II) triflate, which leads to the formation of 1-(trifluoromethyl)isoquinolines. libretexts.org While this method installs the trifluoromethyl group at the 1-position, it highlights the utility of copper catalysis in trifluoromethylation reactions of the isoquinoline scaffold. The synthesis of 3-[(trifluoromethyl)seleno]isoquinolines has also been achieved through a tandem cyclization/trifluoromethylselenolation of alkynes, showcasing another innovative copper-catalyzed approach.

Metal CatalystKey ReactantsReaction Type
Palladium(II) Acetateo-Iodobenzaldehyde imine, Internal alkyneIminoannulation
Copper(II) TriflateIsoquinoline-N-oxide, Togni reagentC-H Trifluoromethylation
Palladium(0) Complex2-Halobenzonitrile, Vinyl boronateSuzuki Coupling/Cyclization

Table 3: Examples of Transition-Metal Catalyzed Syntheses of Isoquinoline Derivatives

Palladium-Catalyzed Methods for Isoquinoline Formation

Palladium catalysis stands as a cornerstone in the synthesis of isoquinoline derivatives. These methods often rely on the palladium-catalyzed annulation of internal alkynes. nih.gov A prominent approach involves the reaction of tert-butylimines of o-iodobenzaldehydes with various internal alkynes in the presence of a palladium catalyst. nih.gov While this iminoannulation is broadly applicable for aryl- or alkenyl-substituted alkynes, its extension to include trifluoromethylated precursors is a key area of development. nih.gov

Another strategy employs the C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters to form 3,4-substituted hydroisoquinolones. mdpi.com A plausible mechanism for this transformation begins with the coordination of palladium(II) to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allene (B1206475) lead to an intermediate that undergoes reductive elimination to yield the product and regenerate the Pd(0) species. mdpi.com The regioselectivity of this reaction is highly dependent on steric factors. mdpi.com

Furthermore, palladium-catalyzed coupling-cyclization reactions between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds have been shown to produce 3-substituted quinolin-2(1H)-ones, a related heterocyclic system. nih.gov The development of these methods highlights the versatility of palladium catalysts in constructing complex heterocyclic frameworks from readily available starting materials.

Catalyst System Reactants Product Type Key Features
Pd(OAc)₂ / PPh₃ / Na₂CO₃o-Iodobenzaldehyde imines, Internal alkynesSubstituted IsoquinolinesGood to excellent yields; effective for aryl/alkenyl alkynes. nih.gov
Pd(II) / DIPEAN-Methoxy benzamides, 2,3-Allenoic acid esters3,4-Substituted HydroisoquinolonesC-H activation/annulation; high regioselectivity. mdpi.com
Pd(OAc)₂ / PPh₃ / NaOAc2-Iodoaniline, α,β-Unsaturated carbonyls3-Substituted Quinolin-2(1H)-onesCoupling-cyclization strategy. nih.gov
Pd(0)Intramolecular cyclopropane (B1198618) sp³ C-H bondQuinolines and TetrahydroquinolinesOne-pot protocol via C-H bond functionalization. rsc.org

Rhodium(III)-Catalyzed Annulation Reactions

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for isoquinoline synthesis, often proceeding through C-H activation pathways. One such method involves the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, utilizing a [Cp*RhCl₂]₂-NaOAc catalyst system. nih.gov This transformation occurs via a redox-neutral sequence involving ortho-rhodation, C-H vinylation, and subsequent C-N bond formation, where the N-O bond of the oxime acts as an internal oxidant to maintain the catalytic cycle. nih.gov

These rhodium-catalyzed systems can also be applied to the oxidative annulation of isoquinolones with partners like allyl alcohols to create more complex, fused heterocyclic systems such as isoindolo[2,1-b]isoquinolin-5(7H)-ones. nih.gov Another variation involves the C-H activation of imines (either pre-synthesized or formed in situ) and their coupling with α-diazo ketoesters, promoted by a zinc salt, to yield isoquinolinium salts. organic-chemistry.org The versatility of these methods allows for the construction of a diverse range of isoquinoline and related heterocyclic structures. nih.govorganic-chemistry.org

Catalyst System Reactants Product Type Mechanism Highlights
[Cp*RhCl₂]₂ / NaOAcAryl ketone O-acyloximes, Internal alkynesIsoquinolinesRedox-neutral C-H vinylation; N-O bond as internal oxidant. nih.gov
Rh(III)Isoquinolones, Allyl alcoholsIsoindolo[2,1-b]isoquinolin-5(7H)-onesOxidative annulation; high atom economy. nih.gov
Rh(III) / Zn(OTf)₂Imines, α-Diazo ketoestersIsoquinolinium saltsRedox-neutral C-H activation of imines. organic-chemistry.org

Copper-Catalyzed Transformations

Copper catalysis offers an efficient and often more environmentally benign alternative for synthesizing isoquinoline derivatives. A notable copper-catalyzed method allows for the generation of 1-(trifluoromethyl)isoquinolines from isoquinoline-N-oxides and the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). rsc.org This reaction proceeds under mild conditions, typically using Cu(OTf)₂ as the catalyst at 40 °C. rsc.org

Copper catalysts are also effective in intramolecular cyclization reactions. For instance, (E)-2-alkynylaryl oxime derivatives can be converted to isoquinolines or isoquinoline N-oxides in water using a Cu(I) catalyst. nih.govsemanticscholar.org This protocol is performed under simple and mild conditions without the need for organic solvents or additives. The selectivity between forming the isoquinoline or the N-oxide can be controlled by the presence or absence of a hydroxyl protecting group on the oxime, which triggers selective N-O or O-H bond cleavage. nih.govsemanticscholar.org Furthermore, copper-catalyzed cascade reactions have been developed to synthesize more complex structures, such as trifluoromethylated pyrrolo[2,1-a]isoquinolines, through a one-pot, three-component reaction. researchgate.net

Catalyst System Reactants Product Type Key Features
Cu(OTf)₂Isoquinoline N-oxides, Togni Reagent1-(Trifluoromethyl)isoquinolinesMild conditions; direct trifluoromethylation. rsc.org
CuI(E)-2-Alkynylaryl oxime derivativesIsoquinolines / Isoquinoline N-oxidesReaction in water; selective N-O/O-H cleavage. nih.govsemanticscholar.org
Copper(I)/Copper(II)Substituted isoquinoline, Terminal aryne, Methyl 4,4,4-trifluorobut-2-ynoateTrifluoromethylated Pyrrolo[2,1-a]isoquinolinesOne-pot, three-component cascade reaction. researchgate.net

De Novo Synthetic Routes to Functionalized Tetrahydroisoquinolines

De novo synthesis, which builds the heterocyclic ring from acyclic precursors, provides a flexible pathway to highly functionalized tetrahydroisoquinolines, the saturated analogues of isoquinolines. A powerful strategy involves the oxidative ring opening of indene (B144670) derivatives followed by a reductive ring closure with an amine. core.ac.ukthieme.de

This process typically starts with the OsO₄-catalyzed dihydroxylation of an indene, followed by oxidative cleavage of the resulting diol with NaIO₄ to produce a diformyl intermediate. thieme.de This intermediate, without isolation, is then subjected to a double reductive amination with a primary amine to construct the tetrahydroisoquinoline ring. core.ac.ukthieme.de A key advantage of this method is the ability to incorporate fluorine-containing substituents by using commercially available trifluoromethylated or polyfluorinated amines in the cyclization step, yielding novel N-fluoroalkylated tetrahydroisoquinolines. core.ac.uk This approach has been successfully generalized using various primary amines to create a library of N-substituted tetrahydroisoquinoline derivatives. thieme.dethieme.de

Starting Material Key Steps Reagents Product
Indene Derivatives1. Dihydroxylation2. Oxidative Cleavage3. Reductive Amination1. OsO₄2. NaIO₄3. Primary amine (including fluorinated amines)N-Substituted Tetrahydroisoquinolines. core.ac.ukthieme.de

Modular Synthetic Approaches

Modular synthesis provides a highly flexible and efficient route to chemical libraries by allowing different building blocks to be combined in a systematic manner. While specific modular approaches for this compound are still an emerging area, related strategies for similar heterocycles demonstrate the power of this concept. For example, a modular, metal-free synthesis of 3-substituted 2-quinolones has been developed based on a cascade annulation reaction between 4-nitroketones and hydrazines. nih.gov This type of approach, where key structural elements can be easily varied, is highly desirable for medicinal chemistry and drug discovery. The development of analogous modular routes for the isoquinoline core, particularly those accommodating trifluoromethylated building blocks, represents a significant goal in synthetic chemistry.

Biological Research and Pharmacological Relevance of 3 Trifluoromethyl Isoquinoline Analogues

Role in Medicinal Chemistry Lead Optimization

Lead optimization is a critical phase in drug discovery focused on refining the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net The incorporation of a trifluoromethyl group at the 3-position of the isoquinoline (B145761) ring is a key tactic in this process.

Influence of the Trifluoromethyl Group on Lipophilicity and Metabolic Stability

The trifluoromethyl group exerts a profound influence on two critical drug-like properties: lipophilicity and metabolic stability. mdpi.comwordpress.com

Metabolic Stability: A major advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. mdpi.com This inherent strength makes the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net By replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group, medicinal chemists can block metabolic hotspots, prolong the half-life of a drug candidate, and reduce the required dose. mdpi.com

Modulation of Biological Target Interactions

The trifluoromethyl group can significantly modulate the interaction of a molecule with its biological target. mdpi.comresearchgate.net Its strong electron-withdrawing nature can alter the electronic properties of the isoquinoline ring, influencing p-p stacking interactions with aromatic residues in a protein's binding site. The steric bulk of the -CF3 group, while similar to a chlorine atom, can also play a crucial role in binding selectivity. mdpi.com For example, in the development of selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), the steric intolerance of the alpha(2)-adrenoceptor for bulk around the 3-position of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring, combined with the decreased pKa of the amine due to the 3-trifluoromethyl moiety, led to enhanced selectivity for PNMT. nih.gov The ability of the trifluoromethyl group to act as a bioisostere for other groups, such as the nitro group, has also been successfully exploited to improve potency and metabolic stability in cannabinoid receptor modulators. nih.govacs.orgacs.org

Investigations into Enzyme Inhibition Mechanisms

Analogues of 3-(trifluoromethyl)isoquinoline have been investigated as inhibitors of various enzymes. The trifluoromethyl group often plays a key role in the inhibitory mechanism. For instance, trifluoromethylketone-containing compounds are potent inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs. researchgate.net The strong electrophilicity of the carbonyl carbon adjacent to the trifluoromethyl group facilitates the formation of a stable adduct with a serine residue in the enzyme's active site, leading to reversible inhibition. researchgate.net

Quinoline-based compounds, a class to which isoquinolines belong, have been shown to inhibit a variety of enzymes that interact with DNA, such as DNA methyltransferases. nih.gov The proposed mechanism involves intercalation into the DNA, which in turn affects the enzyme's ability to bind and carry out its function. nih.gov The presence of a trifluoromethyl group could enhance such interactions through increased lipophilicity and altered electronic properties. In a study of pyrazolo[3,4-g]isoquinolines, derivatives were identified as inhibitors of several protein kinases, including Haspin, CLK1, and CDK9, with the substitution pattern on the isoquinoline ring influencing the selectivity profile. mdpi.com

Exploration in Anticancer Research

The isoquinoline scaffold is a common feature in many natural and synthetic compounds with anticancer activity. nih.govresearchgate.net The introduction of a trifluoromethyl group has been explored as a strategy to enhance the anticancer potential of these molecules. nih.govrsc.orgnih.gov

For example, 8-(Trifluoromethyl)isoquinolin-3-ol has demonstrated significant anticancer properties against a panel of human cancer cell lines, in some cases outperforming the standard chemotherapeutic agent Doxorubicin. Studies on isoxazole-based molecules have shown that the introduction of a trifluoromethyl group can significantly enhance anticancer activity against breast cancer cell lines. nih.govrsc.org

Identified Molecular Targets in Cellular Pathways

The anticancer effects of trifluoromethylated isoquinoline analogues are often attributed to their interaction with specific molecular targets within cellular signaling pathways crucial for cancer cell proliferation and survival. nih.gov These pathways include:

Receptor Tyrosine Kinases (RTKs): Quinoline-based compounds have been developed as inhibitors of key RTKs implicated in cancer, such as c-Met, EGFR, and VEGFR. mdpi.com The trifluoromethyl group is often incorporated into these inhibitors to improve their pharmacological properties. mdpi.com For instance, certain imidazo[4,5-c]quinolin-2-one derivatives containing a trifluoromethylphenyl moiety have shown efficacy in reducing the growth of various human cancer types. mdpi.com

PI3K/mTOR Pathway: This pathway is frequently dysregulated in cancer. Dactolisib, an imidazo[4,5-c]quinoline derivative, is a potent inhibitor of PI3K/mTOR kinases. mdpi.com

Raf Kinase: Sorafenib, a multi-kinase inhibitor containing a trifluoromethylphenyl group, targets Raf kinases. researchgate.net Novel derivatives of 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one with a 4-fluoro-3-(trifluoromethyl)phenyl moiety have exhibited potent inhibitory activity against C-Raf. researchgate.net

Apoptosis Pathways: Some trifluoromethylated isoquinolines have been shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.

Studies on Receptor Ligand Activity

Analogues of this compound have also been studied for their activity as ligands for various receptors. The trifluoromethyl group can influence binding affinity and selectivity.

In the development of selective inhibitors for phenylethanolamine N-methyltransferase (PNMT), 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were found to have decreased affinity for the alpha(2)-adrenoceptor, leading to high selectivity for PNMT. nih.gov This was attributed to both steric and electronic effects of the trifluoromethyl group. nih.gov

Furthermore, in the context of cannabinoid receptors, the pentafluorosulfanyl (SF5) group has been explored as a bioisostere for the trifluoromethyl group. rsc.org Pyrazole derivatives with SF5-substituted aniline (B41778) groups generally showed higher or equivalent CB1 receptor affinity compared to their trifluoromethyl counterparts. rsc.org This highlights the utility of the trifluoromethyl group as a benchmark for designing ligands with specific receptor interaction profiles.

Examination as Chemical Probes in Biological Systems

The unique properties of the trifluoromethyl (CF3) group, such as its high metabolic stability and strong electron-withdrawing nature, make it a valuable component in the design of chemical probes. nih.gov These probes are powerful tools for visualizing and investigating biological events and pathways with high precision. nih.gov Analogues of this compound have been synthesized and evaluated as selective inhibitors, a class of chemical probes used to study the function of specific enzymes or receptors.

A notable example is the investigation of a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines as inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT) versus the α2-adrenoceptor. nih.gov The study found that these compounds were highly selective inhibitors of PNMT. nih.gov This selectivity was attributed to two key factors related to the 3-trifluoromethyl moiety: steric bulk intolerance at the α2-adrenoceptor and a decrease in the pKa of the tetrahydroisoquinoline amine. nih.gov

Two compounds from this series, identified as 14 (3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline) and 16 (3-trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline), proved to be among the most selective inhibitors of PNMT known. nih.gov Compound 16 demonstrated good affinity for PNMT with a Ki value of 0.52 µM and a selectivity ratio (α2 Ki/PNMT Ki) greater than 1900, highlighting its potential as a highly selective chemical probe for studying the physiological and pathological roles of PNMT. nih.gov The lipophilicity conferred by the CF3 group also suggests these compounds could be valuable leads for developing probes capable of penetrating the blood-brain barrier. nih.gov

Table 1: Selective Inhibition Data for 3-(Trifluoromethyl)tetrahydroisoquinoline Analogues

Compound PNMT Ki (µM) α2-Adrenoceptor Ki (µM) Selectivity Ratio (α2 Ki/PNMT Ki)
14 364 >255,000 700
16 0.52 >1000 >1900

Data sourced from a study on selective inhibitors of phenylethanolamine N-methyltransferase. nih.gov

Other Biological Activity Profiling (e.g., anti-inflammatory, antisecretory)

The pharmacological relevance of the trifluoromethyl-isoquinoline scaffold extends to other areas of biological investigation, including screenings for anti-inflammatory activity.

In a study evaluating novel isoquinoline-1-carboxamides for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, several derivatives containing trifluoromethyl groups were synthesized and assessed. mdpi.comnih.gov These included compounds with N-(trifluoromethyl)phenyl and N-bis(trifluoromethyl)phenyl substituents. mdpi.com

No specific research findings concerning the antisecretory activity of this compound analogues were identified in the performed search.

Table 2: Cytotoxicity of Trifluoromethyl-Containing Isoquinoline-1-Carboxamide (B73039) Derivatives

Compound ID Substituent Group Observation at 30µM & 100µM
HSR1108 N-(trifluoromethyl)phenyl Prominent cytotoxicity
HSR1109 N-(trifluoromethyl)phenyl Prominent cytotoxicity
HSR1110 N-bis(trifluoromethyl)phenyl Prominent cytotoxicity

Data derived from a study on the anti-inflammatory and anti-migratory activities of isoquinoline-1-carboxamide derivatives. mdpi.com

Computational and Theoretical Studies on 3 Trifluoromethyl Isoquinoline

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein. For derivatives of the isoquinoline (B145761) scaffold, molecular docking has been instrumental in identifying potential biological targets and rationalizing structure-activity relationships (SAR).

Studies on various isoquinoline derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking simulations of dihydroisoquinoline derivatives into the active site of microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP) revealed that these compounds could form crucial hydrogen bonds and coordinate with the catalytic zinc ion, which is essential for their inhibitory activity. nih.gov Similarly, other isoquinoline derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, to predict their binding modes and rationalize their anti-inflammatory potential. researchgate.net

In the context of cancer research, docking studies with novel isoquinoline derivatives have identified potential binding interactions with targets like Tyrosine-protein kinase Met (c-Met), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase I DNA-binding domain (Tdp1), with calculated binding energies indicating strong affinity. researchgate.net While studies focusing specifically on 3-(Trifluoromethyl)isoquinoline are limited, the methodologies applied to its analogs provide a clear blueprint for its evaluation. The trifluoromethyl group at the 3-position is expected to significantly influence binding through steric and electronic effects, potentially offering unique interactions within a protein's binding pocket.

Table 1: Examples of Molecular Docking Studies on Isoquinoline and Quinoline (B57606) Derivatives

Compound Class Protein Target Key Findings/Predicted Interactions Reference
Dihydroisoquinoline Derivatives Leucine Aminopeptidase (LAP) Hydrogen bonding with Gly362 and coordination of zinc ions in the active site. nih.gov
Benzo[de] uq.edu.aunih.govtandfonline.comtriazolo[5,1-a]isoquinoline Derivatives Cyclooxygenase-2 (COX-2) Prediction of plausible binding modes to rationalize anti-inflammatory activity. researchgate.net
Novel Isoquinoline Derivative (AHIC) Tdp1 and EGFR Strong binding affinities predicted, suggesting potential as an anticancer agent. researchgate.net
Quinoxaline Derivatives EGFR Strong binding interactions observed, with energy calculations correlating with IC50 values. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and dynamic behavior of molecules over time. By simulating the atomic motions of a system, MD can be used to assess the stability of ligand-protein complexes predicted by molecular docking, analyze the conformational flexibility of a ligand, and understand the influence of the solvent environment.

For the this compound scaffold, MD simulations are crucial for understanding its dynamic behavior. A molecular topology for (3R)-3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is available, which facilitates the development of force fields for MD simulations of its complexes with biomolecules. uq.edu.au Such simulations can reveal how the trifluoromethyl group affects the conformational landscape of the isoquinoline ring system and its interactions within a binding site.

MD simulations have been effectively used for related heterocyclic systems. Studies on quinoline-3-carboxamide (B1254982) derivatives bound to various kinases used 100-nanosecond simulations to confirm the stability of the docked poses and the persistence of key hydrogen bonds and hydrophobic interactions over time. mdpi.com These simulations showed stable root-mean-square deviation (RMSD) values for the protein-ligand complexes, indicating that the predicted binding mode was maintained throughout the simulation. mdpi.com Similarly, MD simulations of liquid isoquinoline have been performed to understand its bulk properties and intermolecular interactions. osti.gov This approach provides insights into the stability of protein-ligand interactions and the structural flexibility of the complex, offering a more dynamic and realistic view than static docking poses. mdpi.com

Table 2: Application of Molecular Dynamics Simulations to Isoquinoline-Related Systems

System Simulation Software/Force Field Simulation Time Key Findings Reference
(3R)-3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Not Specified Not Specified Publicly available molecular topology for MD simulations. uq.edu.au
Quinoline-3-carboxamide-Kinase Complexes NAMD / CHARMM36 100 ns Confirmed the stability of docked complexes and the persistence of key interactions. mdpi.com
Phenylhydrazono Phenoxyquinoline-α-amylase Complex Not Specified Not Specified Indicated stable binding of the hit compound throughout the simulation. nih.gov

High-Throughput Virtual Screening Methodologies

High-throughput virtual screening (HTVS) is a powerful computational strategy used in the early stages of drug discovery to rapidly screen vast libraries of chemical compounds against a specific biological target. prace-ri.eu This method filters and prioritizes molecules that are most likely to exhibit a desired biological activity, significantly reducing the time and cost associated with experimental screening.

The core principle of HTVS involves using a hierarchical filtering approach. Large compound databases are first screened using simple, fast methods (like adherence to drug-likeness rules), followed by more computationally intensive techniques such as molecular docking for the smaller, refined set of candidates. mdpi.com This "funneling" approach efficiently narrows down millions of potential compounds to a manageable number for experimental validation. mdpi.com

For scaffolds like this compound, HTVS can be employed in several ways. Firstly, derivatives of this core structure can be included in large virtual libraries to be screened against various known drug targets. Secondly, if a specific target for this compound is identified, HTVS can be used to screen libraries of compounds to find other chemotypes that might bind to the same target, or to optimize the isoquinoline scaffold itself. For example, a structure-based virtual screening of quinoline derivatives was successfully used to identify novel potential inhibitors of plasmepsin II, an antimalarial drug target. tandfonline.com This study screened 58 natural quinoline derivatives, using docking and ADMET prediction to identify the most promising candidates, which were then further validated with MD simulations. tandfonline.com

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These methods provide deep insights into the electron distribution, molecular orbital energies, and reactivity of compounds like this compound.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For a series of tetrahydroisoquinoline derivatives, DFT studies at the B3LYP/6-31+G(d,p) level showed that low HOMO-LUMO gaps suggested a soft nature and higher reactivity. mdpi.com

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For isoquinoline derivatives, MEP surfaces have shown electron-rich sites near the nitrogen atoms, indicating likely sites for electrophilic attack or hydrogen bonding. researchgate.netmdpi.com Other calculated parameters, such as the electrophilicity index, provide a quantitative measure of a molecule's ability to accept electrons. mdpi.com Such calculations performed on trifluoromethylated quinolines and styrenes have helped to verify molecular structures and predict their electronic and optical properties. tandfonline.comfluorine1.ru

Table 3: Quantum Chemical Properties Calculated for Isoquinoline/Quinoline Derivatives using DFT

Compound Type DFT Functional/Basis Set Calculated Properties Key Findings Reference
Isoquinoline Chromophores M06/6-311G(d,p) HOMO, LUMO, Energy Gap The energy gap was found to be a key determinant of nonlinear optical properties. nih.gov
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline Not Specified Lipophilicity, Size, Polarity, Insolubility Predicted to be a potential inhibitor of GPCRs and kinases. tandfonline.com
Tetrahydroisoquinoline Derivatives B3LYP/6-31+G(d,p) HOMO-LUMO Gap, Global Reactivity Descriptors, MEP Low energy gaps suggested high reactivity; MEP identified electron-rich nitrogen sites. mdpi.com

Mechanistic Insights Derived from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, theoretical models can map out the most likely reaction pathways. This is particularly valuable for understanding the synthesis of complex molecules like this compound.

The introduction of a trifluoromethyl group often proceeds via radical, electrophilic, or nucleophilic pathways. Computational studies can help to distinguish between these mechanisms. For example, the synthesis of 1-trifluoromethylated isoquinolines has been achieved through a radical trifluoromethylation of isonitriles. nih.gov Computational modeling could be used to study the intermediates and transition states of this radical cascade reaction to understand its regioselectivity and efficiency.

Similarly, DFT calculations have been used to explain the high diastereoselectivity of certain reactions by demonstrating that noncovalent interactions between a catalyst or additive and the enolate intermediates preferentially stabilize one transition state over another. acs.org In the context of isoquinoline synthesis, computational methods have been used to investigate reaction pathways such as the Pomeranz-Fritsch synthesis. nih.gov For the synthesis of CF3-containing isoquinoline-1,3-diones, mechanistic studies have pointed towards a transition-metal-mediated CF3 transfer or an electrochemical process to generate trifluoromethyl radicals, both of which can be modeled computationally to optimize reaction conditions and understand the underlying electronic events. researchgate.netrsc.org

Network Pharmacology Approaches for Target Identification

Network pharmacology is an emerging discipline that integrates systems biology, bioinformatics, and polypharmacology to understand drug action from a network perspective. Instead of the traditional "one drug, one target" model, it assumes that drugs often interact with multiple targets, and it aims to elucidate the complex network of interactions between a drug, its targets, and the associated disease pathways. nih.gov

For a compound like this compound, a network pharmacology approach would begin by identifying its potential biological targets. This can be done using data from virtual screening, experimental assays, or by finding known targets of structurally similar compounds. Once a set of potential targets is identified, these proteins are mapped onto protein-protein interaction (PPI) networks. nih.gov

Bioinformatic tools are then used to analyze this network to identify "hub" proteins (highly connected nodes) and key biological pathways that are significantly enriched with the drug's targets. nih.gov For example, a network pharmacology study on isoquercitrin (B50326) identified its potential targets in doxorubicin-induced cardiotoxicity and revealed that it likely acts by modulating immune and inflammatory pathways, a finding that was subsequently validated experimentally. nih.gov This approach allows for the prediction of a compound's mechanism of action, potential therapeutic effects, and even possible side effects by analyzing its impact on the broader biological network. nih.gov For this compound, this methodology could provide a holistic view of its potential pharmacological profile and guide further experimental investigation.

Future Perspectives and Interdisciplinary Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-(trifluoromethyl)isoquinoline and its derivatives is evolving beyond traditional methods, with a strong emphasis on novel, efficient, and sustainable approaches. Modern organic synthesis seeks to minimize waste, reduce energy consumption, and utilize readily available starting materials, and the construction of this important heterocyclic system is no exception.

Recent innovations include:

Electrochemical Synthesis : Electrochemical methods offer a green alternative to conventional synthesis by using electricity to drive reactions, often avoiding harsh reagents. A protocol for the electrochemical trifluoromethylation/cyclization has been developed to produce isoquinoline-1,3-diones, using an inexpensive and accessible trifluoromethylation reagent without the need for additional redox agents. rsc.org

Photocatalysis : The use of visible light to catalyze reactions is a burgeoning field in sustainable chemistry. A tungsten-catalyzed decarboxylative [3+2] cycloaddition aromatization process has been demonstrated for the one-pot synthesis of trifluoromethyl-pyrrolo[2,1-a]isoquinolines under visible light irradiation. researchgate.net This method provides access to complex fused systems that are otherwise difficult to prepare. researchgate.net

Microwave-Assisted Synthesis : Microwave heating can dramatically reduce reaction times and improve yields. A one-pot, multistep methodology for generating trifluoromethylated cyclopenta[c]isoquinolines and other fused systems from 5-acylated N-pentafluoroethyl-substituted 1,2,3-triazoles has been developed using microwave assistance. nih.gov

Advanced Catalytic Systems : Transition-metal catalysis continues to be a powerful tool for constructing isoquinoline (B145761) frameworks. Rhodium(III)-catalyzed [4+2] annulation of N-(pivaloyloxy) aryl amides with internal alkynes provides a convenient pathway to α-CF3-substituted α-amino acid derivatives containing an isoquinolone core. nih.gov Similarly, copper catalysis has been employed for stereoretentive radical trifluoromethylation to produce useful intermediates. vt.edu Researchers are also developing metal-free organocatalytic methods and exploring novel reaction cascades to build the isoquinoline skeleton. nih.govunimi.it

Novel Reaction Pathways : Chemists are devising entirely new strategies for building the isoquinoline ring. One innovative approach involves starting with pyridine (B92270) derivatives and reacting them with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions to construct a new benzene (B151609) ring, thereby forming the isoquinoline scaffold. nih.gov This method avoids the strong acids often required in traditional cyclization reactions. nih.gov Another unique strategy involves the deconstruction of the isoquinoline ring itself to act as a synthon for building other complex molecules. rsc.org

These emerging methodologies represent a shift towards more atom-economical, energy-efficient, and environmentally benign processes for the synthesis of this compound and its derivatives.

Advanced Functionalization Strategies for Complex Architectures

Beyond the synthesis of the core this compound ring, significant research is focused on advanced strategies to functionalize this scaffold and build more complex molecular architectures. These strategies are crucial for fine-tuning the biological activity and physicochemical properties of lead compounds in drug discovery.

Key functionalization approaches include:

Late-Stage Functionalization : The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. Methodologies for the direct C(sp3)-F bond activation of trifluoromethylarenes are being explored, which would enable the derivatization of existing drugs containing the Ar-CF3 motif. researchgate.net

Building Fused and Spirocyclic Systems : The construction of polycyclic systems containing the trifluoromethyl-isoquinoline core is a major area of interest. nih.gov For instance, microwave-assisted transformation of N-pentafluoroethyl-1,2,3-triazoles leads to the formation of complex, ring-fused products like cyclopenta[c]isoquinolines. nih.gov Similarly, tungsten-catalyzed cycloaddition has been used to create trifluoromethyl-pyrrolo[2,1-a]isoquinolines. researchgate.net These rigid, three-dimensional structures are of great interest for exploring new regions of chemical space.

Introduction of Diverse Functional Groups : Researchers are developing methods to install a variety of functional groups onto the isoquinoline ring to modulate its properties. One such example is the synthesis of 3-[(trifluoromethyl)seleno]isoquinolines, which introduces a SeCF3 group through a tandem cyclization/trifluoromethylselenolation of alkynes. researchgate.net Rhodium-catalyzed annulation has been used to create isoquinolones bearing α-CF3-substituted α-amino acid moieties, which can be further modified through standard transformations like cross-coupling reactions. nih.gov

These advanced strategies enable the creation of sophisticated molecules with precisely controlled structures, which is essential for developing new therapeutics and functional materials.

Integrated Experimental and Computational Approaches in Drug Discovery

The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. frontiersin.org This integrated approach is particularly valuable for designing novel agents based on the this compound scaffold. Computational tools can predict molecular properties, binding affinities, and metabolic liabilities, thus guiding experimental efforts toward the most promising candidates and reducing the time and cost of research. nih.govbeilstein-journals.org

Key aspects of this integrated workflow include:

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a biological target is known, computational docking can be used to predict how potential drug candidates, such as this compound derivatives, will bind to it. beilstein-journals.org This allows for the rational design of molecules with improved affinity and selectivity.

Ligand-Based Drug Design : In the absence of a target structure, computational methods can still be employed. Techniques like quantitative structure-activity relationship (QSAR) modeling can identify correlations between the chemical structures of a series of compounds and their biological activities, helping to predict the potency of new derivatives. nih.govmdpi.com

ADMET Prediction : Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. frontiersin.org In silico studies on novel trifluoromethyl-containing heterocyclic compounds have been used to evaluate their drug-likeness and support experimental findings. nih.govrsc.org This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles before they enter more resource-intensive testing.

Mechanistic Insights : Computer simulations can provide a deeper understanding of reaction mechanisms and the origins of stereoselectivity in synthetic reactions. unimi.itrsc.org This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes to target molecules.

By combining in silico predictions with in vitro and in vivo experimental validation, researchers can navigate the vast chemical space more efficiently, leading to a more streamlined and successful drug discovery pipeline. mdpi.comliverpool.ac.uk

Exploration of New Biological Applications beyond Traditional Medicinal Chemistry

While the this compound scaffold is a cornerstone in medicinal chemistry for human therapeutics, its unique properties are driving its exploration into other vital areas of life and material sciences. The introduction of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity, which are desirable traits in a wide range of biologically active molecules. researchgate.net

Emerging applications include:

Agrochemicals : The development of novel pesticides and plant health agents is crucial for global food security. The trifluoromethyl group is a common feature in modern agrochemicals. Research into trifluoromethyl-containing heterocycles has led to the discovery of compounds with potential as plant activators, which can induce a plant's natural defense mechanisms against pathogens like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.org Novel trifluoromethylpyridine piperazine (B1678402) derivatives, for example, have shown promise in this area. frontiersin.org

Materials Science : Isoquinoline derivatives are being investigated for their use in materials science. nih.gov Their rigid structure and electronic properties make them suitable candidates for development as fluorosensors. Furthermore, their ability to act as chiral ligands is of significant interest in the field of asymmetric catalysis, where they can be used to control the stereochemical outcome of chemical reactions. nih.gov The design of new molecules with specific optical properties could lead to applications in sensing and advanced materials. rsc.org

The expansion of this compound applications into these interdisciplinary fields highlights the versatility of this chemical scaffold and opens up new avenues for research and development.

Design of Next-Generation Fluorinated Isoquinoline Scaffolds

The design and synthesis of next-generation fluorinated isoquinoline scaffolds are focused on creating molecules with enhanced therapeutic properties, novel mechanisms of action, and improved access to challenging biological targets. This involves moving beyond simple substitutions on the basic isoquinoline ring to construct more complex and functionally diverse molecular frameworks.

Future design strategies include:

Novel Fused and Multicyclic Systems : Researchers are actively developing new synthetic routes to build polycyclic structures that incorporate the trifluoromethyl-isoquinoline motif. nih.gov Examples include the synthesis of trifluoromethylated cyclopenta[c]isoquinolines, indeno[1,2-c]isoquinolines, and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. researchgate.netnih.govmdpi.com These rigid scaffolds can present functional groups in precise three-dimensional orientations, potentially leading to higher binding affinity and selectivity for their biological targets.

Bioisosteric Replacement : The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. nih.gov Innovative strategies are being explored, such as the use of 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated, non-aromatic bioisosteres for ortho-substituted benzene rings. rsc.org Applying such principles to the isoquinoline framework could lead to compounds with improved metabolic stability, reduced toxicity, or novel intellectual property.

Multi-Pharmacophore Conjugates : A novel design strategy involves linking multiple pharmacophoric units together to create a single molecule that can interact with multiple targets or multiple sites on a single target. One such approach has been the synthesis of a compound comprising two isoquinoline-3-carboxylic acid moieties and a benzoic acid conjugated via a central linker, which showed promising anti-tumor activity. nih.gov

Targeted Structural Modifications : Subtle changes to the isoquinoline core can lead to significant improvements in selectivity. For instance, the synthesis of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines resulted in compounds that were highly selective inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. nih.gov These compounds represent promising new leads for developing drugs that can penetrate the blood-brain barrier. nih.gov

These advanced design principles are paving the way for a new generation of sophisticated fluorinated isoquinoline-based molecules with the potential to address a wide range of unmet medical needs.

Q & A

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)isoquinoline derivatives, and how do reaction conditions influence yield?

Methodological Answer:

  • Domino imination/cycloisomerization : A 2-propargyl-benzaldehyde precursor undergoes domino imination followed by cycloisomerization in the presence of trifluoromethyl substituents. Optimal conditions include hexane–EtOAc (95:5) as the eluent for chromatography, yielding 81% (e.g., 3-(3-(trifluoromethyl)benzyl)isoquinoline) .
  • Bischler-Napieralski reaction : Condensation of phenethylamine derivatives with propanoic acid analogs, followed by reductive methylation, is employed for tetrahydroisoquinoline synthesis. Yields depend on solvent choice (e.g., THF) and catalyst efficiency .
  • Key factors : Solvent polarity, temperature control (e.g., room temperature vs. reflux), and purification methods (silica gel chromatography) critically affect product purity and yield .

Q. How can researchers interpret 1H^{1}\text{H}1H and 13C^{13}\text{C}13C NMR spectra to confirm the structure of this compound derivatives?

Methodological Answer:

  • 1H^{1}\text{H} NMR : Look for characteristic signals such as singlet peaks for methylene groups (e.g., δ = 4.36 ppm for CH2_2 in 3-(trifluoromethyl)benzyl derivatives) and aromatic protons (δ = 7.36–7.95 ppm). The trifluoromethyl group does not split protons but causes deshielding .
  • 13C^{13}\text{C} NMR : Identify the CF3_3 carbon via a quartet (q) at ~124.6 ppm (1JCF_{C-F} = 272.0 Hz). Aromatic carbons adjacent to CF3_3 show smaller coupling (3JCF_{C-F} = 3.8 Hz) .
  • Validation : Compare experimental data with computational predictions (e.g., DFT calculations) or reference spectra from structurally similar compounds .

Q. What analytical techniques are recommended for characterizing the purity of this compound compounds?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Monitor retention times against standards .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M + H]+^+ at m/z 288.0995 for C17_{17}H13_{13}F3_3N) with <1 ppm error .
  • Elemental Analysis : Verify C, H, N, and F percentages to ensure stoichiometric consistency .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the biological activity of isoquinoline derivatives in enzyme inhibition studies?

Methodological Answer:

  • Topoisomerase I (Top1) inhibition : The CF3_3 group enhances DNA intercalation and stabilizes Top1 cleavage complexes. Biochemical assays (e.g., plasmid relaxation assays) show increased cleavage at 0.1–1 µM concentrations for CF3_3-substituted derivatives .
  • SAR insights : CF3_3 improves lipophilicity and metabolic stability, as evidenced by NSC 727357’s submicromolar IC50_{50} values in NCI-60 cancer cell lines .
  • Mechanistic divergence : Unlike non-fluorinated analogs, CF3_3-containing derivatives exhibit partial p53 independence, suggesting additional targets (e.g., Top2α) .

Q. What strategies resolve discrepancies in reported cytotoxicity mechanisms of this compound derivatives?

Methodological Answer:

  • Multi-target profiling : Use kinase inhibition panels and proteomics to identify off-target effects. For example, NSC 727357’s G1 cell cycle arrest implies CDK4/6 or mTOR pathway involvement .
  • Genetic knockdown : CRISPR/Cas9-mediated Top1 or p53 knockout in cell lines clarifies dependency. Studies show only 40–50% cytotoxicity reduction in Top1-null cells, confirming multi-target action .
  • Comparative dose-response : Analyze IC50_{50} shifts across cell lines with varying Top1 expression (e.g., HCT-116 vs. Top1-deficient mutants) .

Q. How can reaction yields for this compound synthesis be optimized in cross-coupling reactions?

Methodological Answer:

  • Catalyst selection : Palladium (e.g., Pd(OAc)2_2) or copper catalysts (e.g., CuI) for Suzuki-Miyaura or Ullmann couplings. Yields improve with ligand systems (e.g., XPhos) and anhydrous conditions .
  • Substrate activation : Pre-functionalize bromoisoquinoline precursors with electron-withdrawing groups to enhance reactivity. For example, 3-bromoisoquinoline derivatives achieve >80% coupling efficiency with aryl boronic acids .
  • Workflow refinement : Use one-pot sequences (e.g., Grignard reactions post-coupling) to minimize intermediate isolation losses .

Q. What in silico approaches predict the binding affinity of this compound derivatives to nuclear receptors?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB ID: 1T7E for Top1). CF3_3 groups often occupy hydrophobic pockets, improving ΔG values by 2–3 kcal/mol .
  • MD simulations : Run 100-ns trajectories to assess binding stability. RMSD plots for CF3_3-ligands show <1.5 Å deviation, indicating stable complexes .
  • QSAR models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict IC50_{50} trends .

Q. How should researchers design assays to evaluate the intercalation potential of this compound derivatives?

Methodological Answer:

  • Ethidium displacement assay : Monitor fluorescence quenching of ethidium bromide-DNA complexes. A 50% reduction at 10 µM indicates strong intercalation .
  • Circular dichroism (CD) : Detect DNA conformational changes (e.g., B-to-Z transitions) upon ligand binding. CF3_3-derivatives induce ~20% ellipticity shift at 275 nm .
  • Atomic force microscopy (AFM) : Visualize DNA compaction or unwinding on mica surfaces at nanomolar concentrations .

Methodological Considerations

Q. What toxicology assessments are critical before advancing this compound derivatives to in vivo studies?

Methodological Answer:

  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
  • hERG inhibition assay : Measure IC50_{50} using patch-clamp electrophysiology to assess cardiac risk .
  • MTT assay in primary hepatocytes : Evaluate hepatic toxicity at 10–100 µM doses over 72 hours .

Q. How can researchers validate the metabolic stability of this compound compounds?

Methodological Answer:

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Analyze half-life (t1/2_{1/2}) via LC-MS; CF3_3-groups typically extend t1/2_{1/2} by 2–3× vs. non-fluorinated analogs .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms. IC50_{50} >10 µM indicates low interaction risk .

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